molecular formula C9H8BrClO3 B6209899 methyl 4-bromo-2-chloro-6-methoxybenzoate CAS No. 1427354-96-8

methyl 4-bromo-2-chloro-6-methoxybenzoate

Cat. No. B6209899
CAS RN: 1427354-96-8
M. Wt: 279.5
InChI Key:
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Description

Methyl 4-bromo-2-chloro-6-methoxybenzoate is a chemical compound that has been widely used in scientific research applications. It is a versatile compound that has been used in various applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-methoxybenzoate has been widely used in scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in biochemistry and physiology experiments, as it can be used to study the effects of various drugs on the body. Additionally, it has been used to study the effects of various environmental contaminants on the body, as well as to study the effects of various hormones on the body.

Mechanism of Action

Methyl 4-bromo-2-chloro-6-methoxybenzoate has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormone-like compounds that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, methyl 4-bromo-2-chloro-6-methoxybenzoate can reduce inflammation and pain, as well as reduce fever.
Biochemical and Physiological Effects
Methyl 4-bromo-2-chloro-6-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the production of prostaglandins, it has also been shown to inhibit the production of other inflammatory mediators, such as leukotrienes and cytokines. Additionally, it has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have anti-inflammatory effects, as it has been shown to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2-chloro-6-methoxybenzoate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, it is relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can make it difficult to use in some experiments. Additionally, its effects on the body are not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

Methyl 4-bromo-2-chloro-6-methoxybenzoate has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental contaminants on the body. Additionally, it could be used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system. Finally, it could be used to study the effects of various chemicals on the body, as well as to study the effects of various genetic mutations on the body.

Synthesis Methods

Methyl 4-bromo-2-chloro-6-methoxybenzoate can be synthesized using several different methods. The most common method is a two-step synthesis that involves the reaction of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C, and the product is then isolated by filtration or crystallization. Other methods of synthesis include the reaction of 4-bromo-2-chlorobenzonitrile with methanol in the presence of a base, as well as the reaction of 4-bromo-2-chlorobenzaldehyde with methanol in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-bromo-2-chloro-6-methoxybenzoate can be achieved through a multi-step process involving the introduction of various functional groups onto a benzene ring.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "methyl alcohol", "sodium hydroxide", "sodium bicarbonate", "bromine", "chlorine" ], "Reaction": [ "4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.", "4-methoxybenzoyl chloride is then reacted with methyl alcohol in the presence of a base catalyst, such as sodium hydroxide, to form methyl 4-methoxybenzoate.", "Methyl 4-methoxybenzoate is then brominated using bromine to form methyl 4-bromo-2-methoxybenzoate.", "Methyl 4-bromo-2-methoxybenzoate is then chlorinated using chlorine to form methyl 4-bromo-2-chloro-6-methoxybenzoate." ] }

CAS RN

1427354-96-8

Product Name

methyl 4-bromo-2-chloro-6-methoxybenzoate

Molecular Formula

C9H8BrClO3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

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